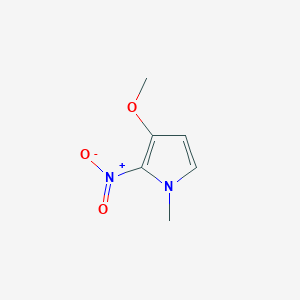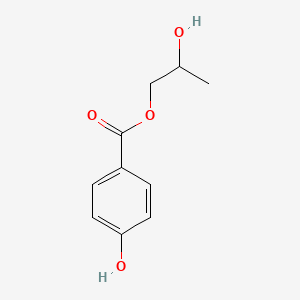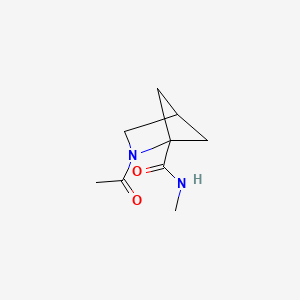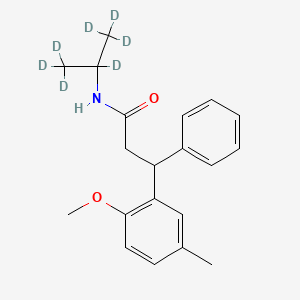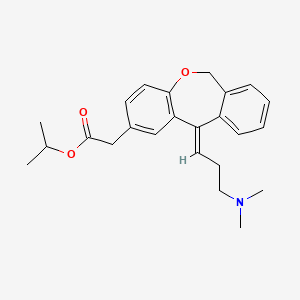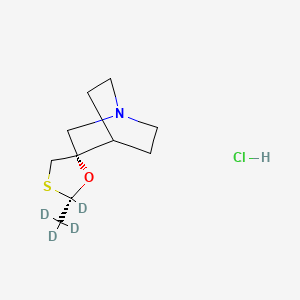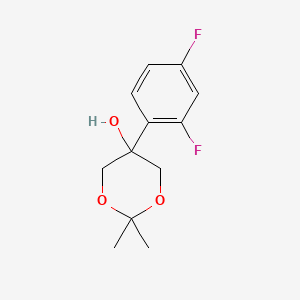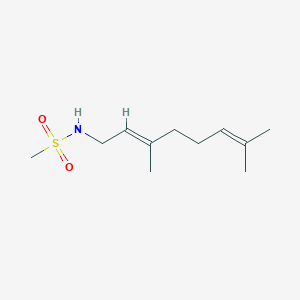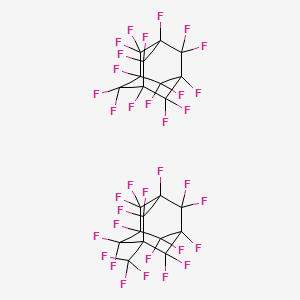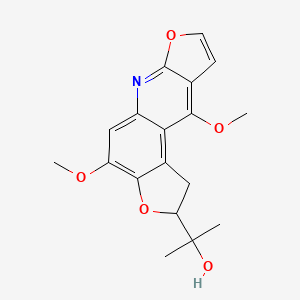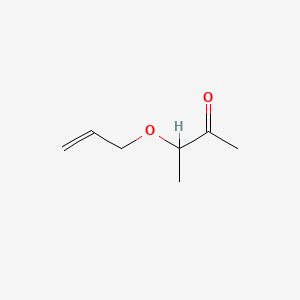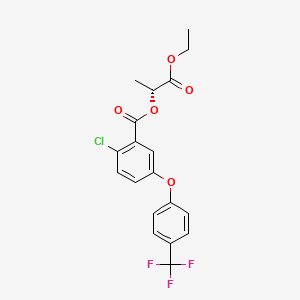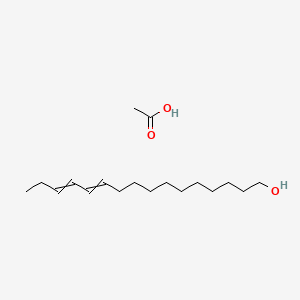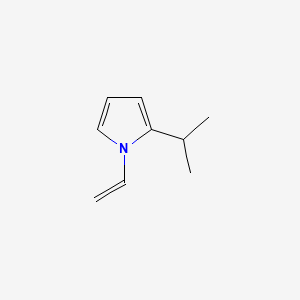
N-vinyl-2-isopropylpyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-vinyl-2-isopropylpyrrole is an organic compound characterized by a pyrrole ring substituted with a vinyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-vinyl-2-isopropylpyrrole typically involves the reaction of 2-isopropylpyrrole with acetylene in the presence of a base catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the vinylation process. The isopropyl group in the compound adopts a conformation with the CH3 group in an anti position to the vinyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process may also involve purification steps such as distillation or crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-vinyl-2-isopropylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include pyrrole oxides, ethyl-substituted pyrroles, and various halogenated derivatives. These products can be further utilized in different chemical processes or as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
N-vinyl-2-isopropylpyrrole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-vinyl-2-isopropylpyrrole involves its interaction with molecular targets through its vinyl and isopropyl groups. The vinyl group can participate in polymerization reactions, forming long chains that can interact with various biological and chemical systems. The isopropyl group provides steric hindrance, influencing the compound’s reactivity and interaction with other molecules. The pathways involved in its action include radical polymerization and coordination with metal catalysts .
Comparison with Similar Compounds
Similar Compounds
N-vinyl-2-cyclopropylpyrrole: Similar in structure but with a cyclopropyl group instead of an isopropyl group.
N-vinyl-2-pyrrolidone: Contains a pyrrolidone ring instead of a pyrrole ring.
N-vinyl-2-methylpyrrole: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness
N-vinyl-2-isopropylpyrrole is unique due to the presence of the isopropyl group, which provides distinct steric and electronic effects compared to other similar compounds. This uniqueness influences its reactivity, making it suitable for specific applications in polymer chemistry and materials science .
Properties
Molecular Formula |
C9H13N |
|---|---|
Molecular Weight |
135.21 g/mol |
IUPAC Name |
1-ethenyl-2-propan-2-ylpyrrole |
InChI |
InChI=1S/C9H13N/c1-4-10-7-5-6-9(10)8(2)3/h4-8H,1H2,2-3H3 |
InChI Key |
WMGJTUTVLDPVRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CN1C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


